5,6-dimethyl-3-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethyl]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-15-16(2)24-14-28(22(15)31)13-19(30)26-9-11-27(12-10-26)21-20-17-5-3-4-6-18(17)25-29(20)8-7-23-21/h7-8,14H,3-6,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAXQOWMYOFVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethyl-3-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with various functional groups, including a piperazine ring and a tetrahydropyrazino[1,2-b]indazole moiety. The presence of these groups is believed to contribute to its diverse biological activities.
Structural Formula
Key Functional Groups
- Pyrimidine ring : Known for its role in nucleic acid synthesis.
- Piperazine ring : Often associated with psychoactive effects and pharmacological activity.
- Tetrahydropyrazino[1,2-b]indazole : Implicated in various biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds similar to 5,6-dimethyl-pyrimidines have been shown to inhibit tumor growth in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Disruption of cell cycle |
Antiviral Activity
The compound has also been explored for its antiviral properties. In vitro studies suggest that it may inhibit viral replication by targeting specific viral enzymes.
Case Study: SARS-CoV-2 Inhibition
A related study evaluated the efficacy of similar compounds against SARS-CoV-2 protease, demonstrating promising inhibitory effects at concentrations below 50 µM .
Antimicrobial Effects
Preliminary antimicrobial assays have shown that the compound exhibits activity against several bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 75 |
| P. aeruginosa | 10 | 150 |
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects attributed to the piperazine component of the compound. Studies indicate that it may protect neuronal cells from oxidative stress-induced damage.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Enzyme Inhibition : It potentially inhibits key enzymes involved in viral replication and bacterial metabolism.
- Oxidative Stress Modulation : Neuroprotective effects may be linked to the modulation of oxidative stress pathways.
Conclusion and Future Directions
This compound shows promise as a multi-functional bioactive compound with potential applications in cancer therapy, antiviral treatments, and antimicrobial agents. Future research should focus on:
- Detailed mechanistic studies to elucidate specific pathways affected by this compound.
- In vivo studies to assess efficacy and safety profiles.
- Development of derivatives with enhanced potency and selectivity.
Q & A
Q. What are the key synthetic strategies for constructing the pyrimidin-4(3H)-one core in this compound?
The pyrimidinone core is typically synthesized via cyclocondensation reactions. For example, ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates can be prepared using metal carbonyl-mediated rearrangements of 5-(2-oxoalkyl)-1,2,4-oxadiazoles under controlled temperatures (80–120°C) . Alternative routes involve coupling pyrimidinone precursors with piperazine derivatives via oxoethyl linkers, often requiring activating agents like EDCI/HOBt for amide bond formation .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires multi-technique analysis:
- 1H/13C NMR : Assign chemical shifts for protons (e.g., dimethyl groups at δ ~2.3 ppm) and carbons (e.g., carbonyl at δ ~165 ppm) .
- HRMS : Verify molecular weight (e.g., calculated vs. observed m/z values within ±2 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What are common solubility challenges, and how can they be addressed?
The compound’s hydrophobicity (due to dimethyl and tetrahydropyrazinoindazol groups) often limits aqueous solubility. Strategies include:
- Using co-solvents like DMSO or cyclodextrin-based formulations.
- Synthesizing prodrugs with phosphate or PEGylated moieties to enhance bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Focus on modifying:
- Piperazine substituents : Replace the tetrahydropyrazinoindazol group with other heterocycles (e.g., triazoles) to assess impact on target binding .
- Oxoethyl linker : Test shorter/longer chains or bioisosteres (e.g., sulfonamide) to improve pharmacokinetics .
- Pyrimidinone core : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance stability .
Q. What methodologies are suitable for identifying biological targets?
- Kinase profiling : Screen against panels of kinases (e.g., EGFR, PI3K) using fluorescence-based assays .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts upon compound binding .
- Molecular docking : Use software like AutoDock Vina to predict interactions with receptors (e.g., GPCRs) .
Q. How should researchers resolve contradictory data in activity assays?
Example: Discrepancies in IC₅₀ values across cell lines may arise from off-target effects. Mitigation steps:
- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
- Conduct metabolite profiling to rule out degradation products .
Q. What are the best practices for in vivo pharmacokinetic studies?
- Dosing : Administer via intravenous (IV) and oral routes to compare bioavailability.
- Sampling : Collect plasma at intervals (0.5, 2, 6, 24 h) for LC-MS/MS analysis.
- Tissue distribution : Measure concentrations in liver, brain, and kidneys to assess penetration .
Methodological Challenges and Solutions
Q. How can reaction yields be improved during piperazine coupling?
- Optimize reaction conditions: Use microwave-assisted synthesis (60–80°C, 30 min) to enhance efficiency .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before coupling .
Q. What analytical techniques quantify trace impurities in the final product?
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (detection at 254 nm).
- LC-HRMS : Identify impurities at <0.1% levels by comparing fragmentation patterns to reference standards .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 h.
- Monitor degradation via UPLC-MS and quantify stable formulations (e.g., lyophilized powders) .
Tables for Key Data
Q. Table 1: Synthetic Optimization of Piperazine Coupling
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| EDCI/HOBt, DMF, RT | 62 | 95 | |
| Microwave, 80°C | 78 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
